4-Chloro-N-(4-nitrobenzyl)aniline
Description
Significance of Aniline (B41778) Derivatives in Chemical Science
Aniline and its derivatives are foundational building blocks in modern chemical science. nih.govresearchgate.net The presence of an amino group attached to a benzene (B151609) ring makes these compounds key intermediates in the synthesis of a vast array of industrial and pharmaceutical products. nih.govsemanticscholar.org They are integral to the production of dyes, such as azo dyes for the textile industry, and are used in the manufacturing of polymers like polyurethanes. nih.govsmolecule.com In the pharmaceutical sector, the aniline scaffold is present in numerous drugs, including analgesics and antibacterial agents. researchgate.netsemanticscholar.org The reactivity of the amino group and the aromatic ring allows for diverse chemical modifications, making aniline derivatives versatile precursors for complex molecular architectures. nih.gov
The Role of Benzyl (B1604629) Substituents in Molecular Design
The benzyl group, consisting of a benzene ring attached to a methylene (B1212753) (-CH2-) group, plays a crucial role in molecular design and organic synthesis. nih.gov It is widely used as a protecting group for alcohols, phenols, and amines due to its general stability under both acidic and basic conditions and its ease of removal through catalytic hydrogenation. sigmaaldrich.com Beyond its use as a protective agent, the benzyl motif is a common pharmacophore in drug discovery. google.com Its incorporation into a molecule can influence properties such as structural flexibility, lipophilicity, and interactions with biological targets like proteins, making it a key component in the design of new therapeutic agents. nih.gov
Contextualizing 4-Chloro-N-(4-nitrobenzyl)aniline within Organic Chemistry
This compound is a specific example of a substituted N-benzylaniline that combines features from both aniline and benzyl derivatives. Its structure incorporates a 4-chloroaniline (B138754) moiety and a 4-nitrobenzyl group. The presence of a chlorine atom and a nitro group, both of which are electron-withdrawing, significantly influences the electronic properties of the molecule.
The synthesis of this compound logically follows from the reaction of 4-chloroaniline and 4-nitrobenzaldehyde (B150856). This typically proceeds through a two-step reductive amination process. First, the amine and aldehyde undergo condensation to form an intermediate imine (a Schiff base), specifically (E)-4-Chloro-N-(4-nitrobenzylidene)aniline. This intermediate is then reduced to the final secondary amine product, this compound. This synthetic route is a common and effective method for preparing such N-benzylated amines.
While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, the structural motifs suggest potential areas of investigation. The class of substituted anilines and related compounds has been explored for antimicrobial and antifungal activities. researchgate.netnih.gov Therefore, this compound could be a candidate for similar biological screening. It serves as a clear example of how fundamental building blocks in organic chemistry can be combined to create novel structures with tailored electronic and steric properties for further study.
Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 97801-03-1 | nih.gov |
| Molecular Formula | C₁₃H₁₁ClN₂O₂ | nih.gov |
| Molecular Weight | 262.69 g/mol | nih.gov |
| Physical Form | Solid | nih.gov |
| InChI Key | NRSVSLWVTAGJQH-UHFFFAOYSA-N | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Aniline |
| 4-Chloroaniline |
| 4-Nitrobenzaldehyde |
| (E)-4-Chloro-N-(4-nitrobenzylidene)aniline |
| Polyurethane |
| Benzyl alcohol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
4-chloro-N-[(4-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-8,15H,9H2 |
InChI Key |
NRSVSLWVTAGJQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro N 4 Nitrobenzyl Aniline and Analogues
Direct Amination Approaches
Direct amination methods offer a straightforward route to N-substituted anilines by directly forming the N-benzyl bond. These approaches can be broadly categorized into the benzylation of aniline (B41778) derivatives and reductive amination strategies.
Benzylation of Aniline Derivatives
The direct benzylation of 4-chloroaniline (B138754) with a suitable 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide, is a primary method for synthesizing 4-Chloro-N-(4-nitrobenzyl)aniline. This reaction, a type of N-alkylation, involves the nucleophilic attack of the amino group of 4-chloroaniline on the benzylic carbon of the 4-nitrobenzyl halide. acs.orgnih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. While effective, controlling the degree of alkylation to prevent the formation of tertiary amines can be a challenge. masterorganicchemistry.com
Recent advancements have focused on developing more efficient and selective catalytic systems. For instance, copper-catalyzed N-alkylation of anilines with benzylic alcohols has been reported, offering an additive-free and inherently safer process. rsc.org Another approach involves the use of ultrasonication to promote the allylation of 4-chloroaniline, suggesting its potential applicability to benzylation reactions. sigmaaldrich.com
Reductive Amination Strategies
Reductive amination provides an alternative and highly versatile method for the synthesis of this compound. This two-step, one-pot process involves the initial condensation of 4-chloroaniline with 4-nitrobenzaldehyde (B150856) to form an imine (Schiff base) intermediate. researchgate.netresearchgate.net This imine is then reduced in situ to the desired secondary amine. masterorganicchemistry.com
The key advantage of reductive amination is the avoidance of over-alkylation, a common side reaction in direct alkylation methods. masterorganicchemistry.com A variety of reducing agents can be employed for the reduction of the imine, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com The choice of reducing agent can be critical; for example, NaBH₃CN is effective at reducing imines in the presence of aldehydes. masterorganicchemistry.com
Catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) or platinum is also a widely used method for the reduction step. youtube.comrsc.org High-throughput technologies, such as the H-cube system, have been successfully used for the reductive amination of aniline derivatives, offering advantages like the avoidance of handling reducing agents and simplified work-up procedures. rsc.org
Nucleophilic Substitution Reactions in Aniline Synthesis
Nucleophilic aromatic substitution (SNAr) reactions can also be employed in the synthesis of N-substituted anilines. In this context, a strong nucleophile, such as an amine, displaces a leaving group on an aromatic ring. While less common for the direct synthesis of this compound, SNAr reactions are fundamental to the synthesis of various aniline derivatives which can then be used as precursors. acs.org For example, the synthesis of N,N-disubstituted anilines has been achieved through a Smiles rearrangement, which involves an intramolecular nucleophilic aromatic substitution. acs.org
Condensation Reactions for Related Imine Precursors
The formation of imines, or Schiff bases, through the condensation of anilines with aldehydes is a critical step in both reductive amination and as a route to the imine precursors themselves. youtube.commasterorganicchemistry.com The reaction between 4-chloroaniline and 4-nitrobenzaldehyde yields the corresponding imine, 4-chloro-N-(4-nitrobenzylidene)aniline. google.com
This condensation is typically an equilibrium reaction. masterorganicchemistry.com To drive the reaction towards the imine product, water, which is formed as a byproduct, is often removed. youtube.commasterorganicchemistry.com However, in some cases, particularly with aromatic aldehydes and anilines, the increased conjugation in the imine product can be sufficient to favor its formation even without the removal of water. youtube.com The synthesis of imines can often be achieved under mild conditions, sometimes even at room temperature and without a solvent. researchgate.net
A patent describes a method for the preparation of 4-chloro-N-(2-nitrobenzylidene)aniline by reacting 2-nitrobenzaldehyde (B1664092) with 4-chloroaniline in absolute ethanol (B145695) at room temperature, resulting in a high yield of the imine product. google.com
Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. In the context of synthesizing this compound and its analogues, several green chemistry principles are being applied.
One area of focus is the use of greener solvents and catalysts. For instance, the use of water as a solvent and eco-friendly catalysts like sodium lauryl sulfate (B86663) has been explored for condensation reactions. researchgate.net The direct synthesis of aniline from benzene (B151609) is another area of interest for developing more economical and environmentally friendly one-pot reaction processes. acs.org
The "borrowing hydrogen" strategy, which utilizes transition metal catalysts to enable the N-alkylation of amines with alcohols, is an atom-economic and green process that produces water as the only byproduct. rsc.org Furthermore, catalyst-free approaches, such as the N-dealkylation of aniline derivatives in water induced by high-frequency ultrasound, offer an alternative to methods requiring transition metals and hazardous solvents. rsc.org
The synthesis of acetanilide (B955) from aniline using greener methods is also being explored as part of undergraduate chemistry curricula, highlighting the educational importance of green chemistry principles. youtube.com The reduction of nitroarenes, a key step in preparing many aniline derivatives, can be carried out using green chemistry approaches, such as using sodium borohydride in a water-ethanol mixture. chemicalbook.com
Elucidation of Molecular Structure and Conformation
The precise arrangement of atoms and the three-dimensional shape of 4-Chloro-N-(4-nitrobenzyl)aniline are critical to understanding its chemical behavior. Spectroscopic analysis serves as the primary tool for this elucidation.
Spectroscopic Analysis Techniques
Advanced spectroscopic methods are indispensable for determining the structural details of complex organic molecules. For this compound, NMR and Fourier-Transform Infrared (FT-IR) spectroscopy are key to mapping its atomic connectivity and functional groups.
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule.
Detailed experimental ¹H NMR data for this compound, which would provide specific chemical shifts and coupling constants for each proton, is not available in the public domain based on the conducted searches. This information is crucial for assigning the positions of hydrogen atoms on the aromatic rings and the methylene (B1212753) bridge.
Similarly, specific experimental ¹³C NMR data for this compound is not readily accessible. Such data would reveal the chemical environment of each carbon atom, confirming the structure of the two aromatic rings and the methylene linker.
Information regarding the application of two-dimensional NMR techniques, such as COSY or HSQC, to this compound has not been found in the reviewed sources. These methods would be instrumental in definitively assigning proton and carbon signals and confirming the connectivity of the molecular framework.
Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. This provides a characteristic fingerprint of the functional groups present.
Specific FT-IR spectral data, including a list of vibrational frequencies and their corresponding functional group assignments for this compound, could not be located in the available literature. This data would typically confirm the presence of key functional groups such as the N-H bond of the secondary amine, the C-Cl bond, the aromatic C-H and C=C bonds, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.
Vibrational Spectroscopy
Raman Spectroscopy
Detailed experimental Raman spectroscopy data for this compound, including specific vibrational modes and their corresponding wavenumbers, could not be located in the reviewed scientific literature. While Raman data is available for related compounds, such as 4-chloro-2-nitroaniline (B28928) and 5-chloro-2-nitroaniline, these spectra are not directly applicable to this compound due to differences in molecular structure. researchgate.net Theoretical calculations based on methods like Density Functional Theory (DFT) would be required to predict the Raman spectrum of the title compound, but published computational studies were not found.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific experimental Ultraviolet-Visible (UV-Vis) absorption spectra for this compound, detailing its absorption maxima (λmax) and molar absorptivity in various solvents, are not available in the surveyed literature. While UV-Vis spectra for precursor molecules like p-nitrobenzyl chloride and 2-chloro-4-nitroaniline (B86195) have been documented, this information does not represent the electronic transition properties of the final compound, this compound. nist.govnist.gov
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
While mass spectrometry data is available for structurally related compounds and potential precursors, a detailed mass spectrum and fragmentation pathway analysis specifically for this compound has not been reported in the scientific literature reviewed. nih.govnist.govnih.gov Analysis of related structures, such as 4-chloro-2-nitroaniline, shows characteristic fragmentation patterns, but these cannot be directly extrapolated to predict the precise fragmentation of this compound. nih.gov A comprehensive analysis would require experimental data from techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) for the title compound, which were not found.
X-ray Crystallography Studies
Single Crystal X-ray Diffraction for Solid-State Structure
A search of crystallographic databases and scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Although crystal structures for analogous compounds like (E)-2-ethyl-N-(4-nitrobenzylidene)aniline and 4-Methoxy-N-(4-nitrobenzyl)aniline have been determined, providing insights into their molecular conformation and packing in the solid state, such specific information for this compound remains unreported. nih.govresearchgate.net The determination of its crystal system, space group, and unit cell parameters awaits future experimental investigation.
Analysis of Intermolecular Interactions
A definitive analysis of the intermolecular interactions present in the solid state of this compound is not possible without its crystal structure data.
Without single-crystal X-ray diffraction data, the specific hydrogen bonding networks within the crystal lattice of this compound cannot be described. While studies on related molecules, such as methyl 4-(4-chloroanilino)-3-nitrobenzoate, detail the presence of intramolecular N—H⋯O hydrogen bonds, and research on (E)-2-ethyl-N-(4-nitrobenzylidene)aniline reports intermolecular C—H⋯O hydrogen bonds, the specific hydrogen bond donors and acceptors and the resulting network topology for the title compound are currently unknown. nist.govresearchgate.net
Aromatic Stacking Interactions (π-π Interactions)
Aromatic stacking, or π-π interactions, are a fundamental type of non-covalent interaction crucial for the stability of many molecular structures. rsc.org These interactions can be challenging to regulate at the single-molecule level without altering the molecular conformation. rsc.org In the solid state of related aniline (B41778) derivatives, various forms of intermolecular interactions are observed. While direct evidence of π-π stacking in this compound is not available, analysis of similar structures provides valuable insights.
For example, in the crystal structure of N-benzylaniline, N—H⋯π interactions are observed, where the N-H group of one molecule interacts with the aromatic ring of the benzyl (B1604629) substituent of a neighboring molecule. nih.gov This leads to the formation of infinite chains. In other complex molecular systems, the shape-index of the Hirshfeld surface can be used to visualize and confirm the presence or absence of π-π stacking interactions. Weak C—H⋯π interactions are also noted in the crystal structure of 4-Methoxy-N-(4-nitrobenzyl)aniline. researchgate.net The presence and nature of π-π stacking in this compound would be influenced by the electronic effects of the chloro and nitro substituents on the aromatic rings.
Whole-Molecule Disorder Characterization
Whole-molecule disorder is a phenomenon observed in crystallography where a molecule can occupy multiple orientations within the crystal lattice. This is particularly common in molecules with conformational flexibility, such as benzylideneaniline (B1666777) derivatives, which are structurally related to this compound. nih.gov
In the crystal of the closely related Schiff base, 4-chloro-N-(4-nitrobenzylidene)aniline, the molecule exhibits whole-molecule disorder with an occupancy ratio of 0.65:0.35. nih.govresearchgate.net The two disordered components are related by a twofold rotation about the shorter axis of the molecule. nih.govresearchgate.net Different types of orientational disorder have been defined for benzylideneaniline compounds, where molecules can be oriented in different ways within the same crystallographic site. nih.gov Although this data pertains to a Schiff base (containing a C=N bond) rather than the aniline (with a C-N bond), it highlights the potential for similar disorder phenomena in this compound due to its structural similarities.
Hirshfeld Surface Analysis for Molecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify regions of significant intermolecular contacts.
For various aniline and benzimidazole (B57391) derivatives, Hirshfeld surface analysis has been successfully employed to delineate the contributions of different types of interactions, such as N—H⋯O, N—H⋯Cl, and C—H⋯Cl hydrogen bonds. nih.gov The analysis generates two-dimensional fingerprint plots that provide a quantitative summary of the intermolecular contacts. For instance, in a related zinc(II) complex containing an aniline moiety, the Hirshfeld surface analysis revealed that H⋯Cl contacts were the most significant contributor to the crystal packing, followed by C⋯H, O⋯H, N⋯H, and N⋯C interactions. nih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of many-body systems like 4-Chloro-N-(4-nitrobenzyl)aniline. mdpi.com This method is favored for its balance of accuracy and computational cost, making it suitable for molecules of this size. DFT calculations, often employing hybrid functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are used to predict a wide range of molecular properties. researchgate.netasianpubs.orgrajpub.com
Geometry Optimization and Electronic Structure Analysis
The first step in a typical DFT study is the optimization of the molecule's geometry. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
For a molecule like this compound, key parameters of interest would include the C-Cl bond length, the bond lengths and angles within the two aromatic rings, the parameters of the nitro (NO₂) group, and the geometry around the central secondary amine (-NH-) bridge, including the C-N bond lengths and the C-N-C bond angle. The planarity of the phenyl rings and the relative orientation of the nitro and chloro substituents are also critical aspects of the electronic structure. In related aniline (B41778) derivatives, the amino group can influence the planarity of the molecule. afit.edumaterialsciencejournal.org The planarity and orientation of the two phenyl rings with respect to each other are also defining features. nih.gov
Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) This table is for illustrative purposes to show how such data would be presented. Actual values for this compound are not available in the provided search results.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.74 | ||
| C-N (aniline ring) | 1.40 | ||
| N-C (benzyl) | 1.45 | ||
| C=C (avg. aniline) | 1.39 | ||
| C=C (avg. benzyl) | 1.39 | ||
| N-O (avg.) | 1.23 | ||
| C-N-C | 124.5 | ||
| O-N-O | 125.0 | ||
| Ring-N-C-Ring | 80.0 |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. mdpi.com A larger energy gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. pastic.gov.pk
In this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenylamine moiety, while the LUMO is likely concentrated on the electron-withdrawing nitrophenyl group. This distribution facilitates intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule upon electronic excitation. The analysis of the HOMO-LUMO gap provides insights into the charge transfer interactions occurring within the molecule. nih.gov
Table 2: Frontier Molecular Orbital Properties (Hypothetical Data) This table is for illustrative purposes. Actual values for this compound are not available in the provided search results.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.8 |
| HOMO-LUMO Gap (ΔE) | 3.7 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, the most negative potential (red) would be expected around the oxygen atoms of the nitro group and potentially near the chlorine atom, indicating these are sites for electrophilic interaction. The regions around the hydrogen atoms of the amine group and the phenyl rings would likely show positive potential (blue), identifying them as sites for nucleophilic attack. thaiscience.info
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. researchgate.netnih.gov This analysis quantifies the stabilization energy (E(2)) associated with these interactions, where a higher E(2) value indicates a stronger interaction.
Prediction of Spectroscopic Properties
DFT calculations are widely used to predict spectroscopic properties, providing a powerful complement to experimental measurements.
Theoretical vibrational frequencies can be calculated using DFT to predict the infrared (IR) and Raman spectra of a molecule. asianpubs.orgmaterialsciencejournal.org The calculation provides the frequencies of the fundamental vibrational modes and their corresponding IR intensities and Raman activities. rajpub.com A comparison between the calculated and experimental spectra can help in the definitive assignment of the observed vibrational bands. materialsciencejournal.org Often, the calculated frequencies are scaled by a factor to correct for anharmonicity and limitations of the theoretical method. asianpubs.org
For this compound, key vibrational modes would include the N-H stretching of the secondary amine, the symmetric and asymmetric stretching of the NO₂ group, the C-Cl stretching, and various stretching and bending modes of the two aromatic rings. asianpubs.orgmaterialsciencejournal.org
Table 3: Selected Theoretical Vibrational Frequencies (Hypothetical Data) This table is for illustrative purposes. Actual values for this compound are not available in the provided search results.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3450 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| NO₂ Asymmetric Stretch | 1550 |
| NO₂ Symmetric Stretch | 1350 |
| C-N Stretch | 1300 |
| C-Cl Stretch | 750 |
Electronic Absorption Spectra
Studies on analogous compounds, such as (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline, have employed quantum mechanical computations to estimate their one-photon absorption (OPA) wavelengths, which were found to be in the UV region, shorter than 450 nm, indicating good optical transparency in the visible range. For p-nitroaniline, a related chromophore, the electronic absorption spectra have been extensively studied in various solvents using ab initio methods, revealing a significant redshift of the first absorption band with increasing solvent polarity due to intramolecular charge transfer (ICT) from the amine and benzene (B151609) ring to the nitro group. researchgate.net Similar solvatochromic effects, where the solvent polarity influences the absorption wavelength, would be expected for this compound.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of this compound. Density Functional Theory (DFT) is a commonly employed method for this purpose. These calculations can provide insights into various molecular properties.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher tendency to undergo electronic transitions.
For instance, in a study on the anti-corrosive properties of related Schiff bases, quantum chemical calculations were used to determine parameters such as EHOMO, ELUMO, the energy gap (ΔE), and the distribution of electronic charge. researchgate.net These parameters helped to establish a relationship between the molecular structure and the observed properties. For this compound, the chlorine atom and the nitro group, both being electron-withdrawing, are expected to significantly influence the energies of the frontier molecular orbitals.
Table 1: Representative Quantum Chemical Parameters for Analogous Nitroaniline Derivatives (Note: This table is illustrative and based on typical values for similar compounds, as specific data for this compound was not found in the reviewed literature.)
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a window into the dynamic behavior of molecules over time, providing insights into their flexibility, conformational changes, and interactions with their environment.
For a related compound, 4-Methoxy-N-(4-nitrobenzyl)aniline, X-ray crystallography revealed a specific conformation in the solid state where the 4-methoxyphenyl (B3050149) group is trans to the 4-nitrophenyl group about the C-N bond, with a torsion angle of 178.22(17)°. researchgate.net MD simulations in different solvents would likely reveal a broader range of accessible conformations and the influence of the solvent on their relative populations.
The way a molecule interacts with a solvent is crucial for its behavior in solution. MD simulations can model the explicit interactions between this compound and solvent molecules, revealing details about the formation of solvation shells. The polarity of the solvent is expected to have a significant impact on the molecule's conformation and electronic properties, a phenomenon known as solvatochromism.
Studies on p-nitroaniline have shown that the pyramidalization of the amine group is dependent on the solvent, decreasing with increased polarity. researchgate.net Furthermore, the aggregation behavior of molecules, which is the tendency to form clusters in solution, can also be investigated using MD simulations by analyzing the intermolecular interactions between solute molecules.
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural or physicochemical properties of a series of compounds with their reactivity or activity. For nitroaromatic compounds, QSAR models have been developed to predict properties like toxicity. nih.govmdpi.comnih.gov
These models often use descriptors derived from quantum chemical calculations, such as HOMO-LUMO energies, charge distributions, and molecular shape indices. For this compound, SRR models could be developed to predict its reactivity in various chemical reactions. The presence of the electron-withdrawing chloro and nitro groups is known to enhance the electrophilicity of the aromatic rings, making them susceptible to nucleophilic attack. researchgate.net
Non-Linear Optical (NLO) Properties Prediction
Molecules with a significant difference in electron density between a donor and an acceptor group connected by a π-conjugated system can exhibit non-linear optical (NLO) properties. This compound, with its aniline donor and nitrobenzyl acceptor system, is a candidate for such properties. NLO materials are of interest for applications in optoelectronics, such as frequency conversion and optical switching.
Computational methods, particularly TD-DFT, are widely used to predict the NLO response of molecules, quantified by the first and second hyperpolarizabilities (β and γ, respectively). For related benzylidene aniline derivatives, theoretical calculations have been performed to predict their third-order NLO behavior. researchgate.net Studies on p-nitroaniline have shown that both gas-phase and in-solution calculations of the first hyperpolarizability can be performed, with solvent effects playing a significant role. rug.nl
Table 2: Predicted Non-Linear Optical Properties for Analogous Push-Pull Systems (Note: This table is illustrative and based on typical values for similar compounds, as specific data for this compound was not found in the reviewed literature.)
| NLO Property | Description | Typical Calculated Value |
|---|---|---|
| β (First Hyperpolarizability) | Measure of the second-order NLO response | 10-30 esu |
Mechanistic Studies of Chemical Reactions and Transformations
Oxidation Pathways and Mechanisms
Detailed mechanistic studies on the specific oxidation pathways of 4-Chloro-N-(4-nitrobenzyl)aniline are not extensively documented in the available literature. However, the oxidation of related chloroanilines has been studied. For instance, the photocatalytic degradation of 4-chloroaniline (B138754) can lead to the formation of intermediates such as 4-chloronitrobenzene and 4,4'-dichloroazobenzene, which arise from oxidation processes. mdpi.com The secondary amine linkage in this compound could also be susceptible to oxidation, potentially leading to the formation of N-oxides or cleavage of the C-N bond, though specific mechanisms for this compound are not detailed.
Reduction Pathways and Mechanisms
The most prominent reduction pathway for this compound involves the nitro group (-NO2), which is readily reducible to an amino group (-NH2). smolecule.com This transformation significantly alters the electronic properties and reactivity of the molecule.
The reduction can be achieved using various reagents, most commonly sodium borohydride (B1222165) (NaBH4) following the formation of the parent compound from 4-chloroaniline and 4-nitrobenzaldehyde (B150856). smolecule.com The mechanism of nitro group reduction typically proceeds through several intermediates. For example, the reduction of a related compound, 4-chloronitrobenzene, using Fe(II)/goethite follows pseudo-first-order kinetics. researchgate.net Isotope labeling studies show a significant kinetic isotope effect for nitrogen but not for carbon, confirming that the reaction occurs at the nitro group. researchgate.net The process generally involves the sequential formation of a nitroso (R-NO) and a hydroxylamino (R-NHOH) intermediate before the final amine (R-NH2) is produced.
A common synthetic route highlights this reduction as a key step. The reaction of 4-chloroaniline with 4-nitrobenzaldehyde first forms an intermediate Schiff base, (E)-4-chloro-N-(4-nitrobenzylidene)aniline. This imine is then reduced to the final secondary amine product, this compound. smolecule.com
Table 1: Reagents and Conditions for Reactions Involving this compound and Related Structures
| Reaction Type | Starting Materials | Reagent(s) | Solvent | Key Transformation | Reference |
| Synthesis/Reduction | 4-chloroaniline, 4-nitrobenzaldehyde | NaBH₄ | Ethanol (B145695) | Formation of Schiff base followed by reduction of imine and preservation of nitro group. | smolecule.com |
| Reduction | 4-chloronitrobenzene | Fe(II)/goethite | Water (pH 7.0) | Reduction of nitro group to amine. | researchgate.net |
| Nucleophilic Substitution | 4-chloronitrobenzene | Hydroxide (OH⁻) | - | Replacement of chloro group with hydroxyl group. | youtube.com |
Electrophilic Aromatic Substitution Reactions
The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS). The reactivity and regioselectivity are dictated by the substituents on each ring. lkouniv.ac.inbyjus.com
The 4-chloroaniline ring: The amino-benzyl group (-NH-CH₂-Ar-NO₂) is an activating, ortho-, para-directing group due to the lone pair on the nitrogen atom which can donate electron density to the ring through resonance. byjus.com The chlorine atom is a deactivating, yet ortho-, para-directing substituent. lkouniv.ac.in Since the para position is already substituted by chlorine, electrophilic attack would be directed to the ortho positions (C2 and C6) relative to the amine group. The activating effect of the amine group generally outweighs the deactivating effect of the halogen. lkouniv.ac.in
The 4-nitrobenzyl ring: The nitro group (-NO₂) is a powerful deactivating and meta-directing group due to its strong electron-withdrawing nature. youtube.com The chloro-anilinemethyl group (-CH₂-NH-Ar-Cl) is weakly activating. In this ring, the deactivating effect of the nitro group is dominant, making this ring much less susceptible to electrophilic attack than the chloroaniline ring. lkouniv.ac.inyoutube.com If substitution were to occur under harsh conditions, it would be directed to the meta positions (C3 and C5) relative to the nitro group. lkouniv.ac.in
Anilines are known to not undergo Friedel-Crafts reactions because the Lewis acid catalyst (e.g., AlCl₃) reacts with the basic amine group, leading to strong deactivation of the ring. byjus.com
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a plausible pathway, particularly on the ring that is more electron-deficient. youtube.com
The 4-nitrobenzyl ring: This ring is not primed for SNAr as it lacks a suitable leaving group at a position activated by the nitro group.
The 4-chloroaniline ring: The chlorine atom is a potential leaving group. However, for an SNAr reaction to proceed efficiently via the addition-elimination mechanism (forming a Meisenheimer complex), the ring needs to be activated by strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. youtube.comyoutube.com In this compound, the activating group is the amino-benzyl substituent, which is an electron-donating group, thus deactivating the ring towards nucleophilic attack. Therefore, direct SNAr on the chloro-substituted ring is expected to be very slow. For a related compound, p-chloronitrobenzene, the presence of the strongly electron-withdrawing nitro group para to the chlorine activates the ring for SNAr, allowing the chlorine to be replaced by a nucleophile like hydroxide. youtube.com
Bioremediation and Environmental Degradation Studies
Microbial Degradation Pathways
The microbial degradation of 4-Chloro-N-(4-nitrobenzyl)aniline would likely commence with an initial enzymatic attack to destabilize the molecule, making it amenable to further breakdown. A probable initial step is the cleavage of the N-benzyl bond, separating the molecule into 4-chloroaniline (B138754) and 4-nitrobenzaldehyde (B150856). Subsequently, these two aromatic compounds would be degraded through separate, well-characterized pathways.
Aerobic Degradation Mechanisms
Under aerobic conditions, the degradation of the resulting 4-chloroaniline and 4-nitrobenzaldehyde would proceed through oxidative pathways. Microorganisms utilize oxygenases to incorporate oxygen atoms into the aromatic rings, leading to hydroxylation and subsequent ring cleavage. The degradation of 4-chloroaniline typically involves the formation of a chlorocatechol, which is then processed through either an ortho- or meta-cleavage pathway nih.govfrontiersin.org. The 4-nitrobenzaldehyde would likely be oxidized to 4-nitrobenzoic acid, which can then be denitrated and hydroxylated to form protocatechuic acid, a key intermediate in many aromatic degradation pathways.
Role of Flavin-Dependent Monooxygenases
Flavin-dependent monooxygenases are crucial enzymes in the initial stages of aerobic degradation of many aromatic compounds plos.org. In the proposed pathway for this compound, a flavin-dependent monooxygenase could be involved in the hydroxylation of the 4-chloroaniline intermediate. This enzymatic action would convert 4-chloroaniline to 4-chlorocatechol, a necessary step before the aromatic ring can be cleaved plos.org. These enzymes utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as a cofactor to activate molecular oxygen for the hydroxylation reaction.
Role of Aniline (B41778) Dioxygenases and Deamination Processes
Aniline dioxygenases are multicomponent enzyme systems that catalyze the dihydroxylation of aniline and its derivatives, leading to the formation of catechols with the simultaneous removal of the amino group as ammonia nih.gov. In the degradation of 4-chloroaniline, an aniline dioxygenase could directly convert it to 4-chlorocatechol frontiersin.org. This deamination process is a key step in the detoxification and mineralization of aniline-based compounds. The resulting 4-chlorocatechol is then a substrate for ring-cleavage dioxygenases.
Metabolic Intermediates Identification
Based on the proposed degradation pathway, a series of metabolic intermediates can be predicted. The initial cleavage of this compound would yield 4-chloroaniline and 4-nitrobenzaldehyde. The subsequent degradation of these intermediates would produce other compounds as outlined in the table below.
Interactive Data Table: Proposed Metabolic Intermediates in the Degradation of this compound
| Parent Compound | Initial Cleavage Products | Intermediates from 4-chloroaniline | Intermediates from 4-nitrobenzaldehyde | Ring Cleavage Products |
|---|---|---|---|---|
| This compound | 4-chloroaniline | 4-chlorocatechol | 4-nitrobenzoic acid | cis,cis-muconic acid derivatives |
| 4-nitrobenzaldehyde | Protocatechuic acid |
The identification of these intermediates in a laboratory setting would provide strong evidence for the proposed degradation pathway. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) would be essential for their detection and characterization.
Degradation Kinetics and Environmental Fate
The degradation kinetics of this compound would be influenced by a variety of environmental factors, including the microbial population present, temperature, pH, and the availability of oxygen and other nutrients. Generally, chlorinated and nitrated aromatic compounds are known for their persistence in the environment nih.govnih.gov. The presence of both a chloro and a nitro group on the two aromatic rings of this compound suggests that its biodegradation would likely be a slow process.
The environmental fate of this compound is a significant concern due to the potential for bioaccumulation and long-range transport. Its persistence could lead to the contamination of soil and water resources. The degradation half-life of 4-chloroaniline, one of its potential metabolites, can range from several days to months, indicating that the complete mineralization of the parent compound could be a lengthy process nih.gov.
Interactive Data Table: Factors Influencing Degradation Kinetics
| Factor | Influence on Degradation Rate |
|---|---|
| Microbial Consortia | Presence of specialized degraders can enhance the rate. |
| Oxygen Availability | Aerobic conditions are generally required for the initial oxidative steps. |
| Temperature | Optimal temperature ranges exist for microbial enzymatic activity. |
| pH | Can affect enzyme stability and microbial growth. |
| Nutrient Availability | Carbon, nitrogen, and phosphorus are essential for microbial growth and metabolism. |
| Bioavailability | Adsorption to soil particles can reduce the availability of the compound to microorganisms. |
Structure Activity Relationships Sar in Biological Contexts
Enzyme Inhibition Mechanisms
The capacity of a small molecule to inhibit enzymes is a cornerstone of its potential therapeutic or toxicological profile. The structural components of 4-Chloro-N-(4-nitrobenzyl)aniline, namely the chlorinated phenyl ring and the nitrated benzyl (B1604629) moiety, are known to influence interactions with various enzymes.
Inhibition of Metabolic Pathways
The presence of both chloro and nitro groups on an aniline (B41778) structure can deactivate the amine group towards N-hydroxylation and the aromatic ring towards epoxidation by cytochrome P450 enzymes. nih.gov Research on the aerobic degradation of 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. has identified the involvement of a flavin-dependent monooxygenase in the initial step of its metabolic pathway. researchgate.netresearchgate.net This suggests that this compound could potentially interact with and possibly inhibit flavin-dependent enzymes or other enzymes involved in xenobiotic metabolism. The metabolism of p-chloronitrobenzene in humans has been shown to yield metabolites such as p-chloroaniline and 2-amino-5-chlorophenol, indicating that both the nitro and chloro groups influence the metabolic fate.
Alpha-Glucosidase and Alpha-Amylase Inhibition
There is no specific data on the inhibition of α-glucosidase and α-amylase by this compound. These enzymes are key targets in the management of type 2 diabetes as they are involved in the digestion of carbohydrates.
However, structure-activity relationship studies of other chemical series highlight the importance of the chloro- and nitro-phenyl motifs for this type of enzymatic inhibition. For example, a study on 1,2,4-triazole-bearing bis-hydrazone derivatives found that compounds with 3,4-dichloro substitutions on the phenyl rings were potent dual inhibitors of both α-amylase and α-glucosidase, with IC₅₀ values significantly lower than the standard drug, acarbose. This suggests that the electron-withdrawing nature of chlorine atoms on the phenyl ring contributes positively to the inhibitory activity.
The table below presents the inhibitory activities of some dichlorinated bis-hydrazone derivatives against α-amylase and α-glucosidase, illustrating the impact of the chlorinated phenyl rings.
| Compound | Substituents | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
| 17 | 3,4-diCl on both rings B and C | 0.70 ± 0.05 | 1.10 ± 0.05 |
| 15 | 2,4-diCl on ring B, 3,4-diCl on ring C | 1.80 ± 0.10 | 1.50 ± 0.05 |
| 16 | 3,4-diCl on ring B, 2,4-diCl on ring C | 2.10 ± 0.10 | 1.70 ± 0.10 |
| Acarbose | Standard | 10.30 ± 0.20 | 9.80 ± 0.20 |
| Data from a study on 1,2,4-triazole-bearing bis-hydrazone derivatives. |
Given that this compound contains a 4-chlorophenyl group, it is plausible that it could exhibit some level of inhibitory activity against these enzymes, although experimental verification is required.
Receptor Modulation and Signaling Pathway Alteration
Specific studies detailing the interaction of this compound with cellular receptors or its ability to modulate signaling pathways are currently unavailable. It is known that compounds with similar structures can bind to various cellular targets. However, without direct experimental evidence, any discussion on its potential to modulate receptor function or alter signaling cascades remains speculative.
Antimicrobial Action Mechanisms
The presence of a halogenated aniline and a nitrobenzyl group suggests that this compound could possess antimicrobial properties. These functional groups are present in a variety of known antimicrobial agents.
Antibacterial Efficacy and Mechanistic Insights
There are no direct reports on the antibacterial activity of this compound. However, studies on related N-benzylideneaniline derivatives, which share a similar structural backbone (a Schiff base, which can be reduced to the secondary amine of the target compound), have shown promising antibacterial activity. In one study, a series of N-benzylideneaniline derivatives were synthesized and tested against Escherichia coli. One of the compounds, (4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine, demonstrated in vitro antibacterial activity comparable to the standard drug Penicillin. This indicates that the general N-arylideneaniline scaffold can be a good basis for developing antibacterial agents.
The table below shows the zone of inhibition for some substituted N-benzylideneaniline derivatives against E. coli.
| Compound | Substituents | Zone of Inhibition (mm) |
| 5a | 2-Cl on benzylidene, 3,5-diCl on aniline | 14 |
| 5d | 4-Cl on benzylidene, 3,5-diCl on aniline | 15 |
| 5g | 2-F on benzylidene, 3,5-diCl on aniline | 15 |
| 5i | 4-F on benzylidene, 3,5-diCl on aniline | 17 |
| Penicillin | Standard | 18 |
| Data from a study on substituted N-benzylideneaniline derivatives. |
Although this compound is not a Schiff base, the structural similarity of its N-benzyl-aniline core to these active compounds suggests a potential for antibacterial properties. The mechanism would likely involve interactions with bacterial enzymes or cell structures, but this requires experimental confirmation.
Antifungal Properties and Modes of Action
Similar to its antibacterial potential, there is no direct evidence of antifungal activity for this compound. However, the aforementioned study on N-benzylideneaniline derivatives also evaluated their antifungal potential, with many of the synthesized compounds showing activity. This again points to the potential of the core structure. The exact mode of action for such compounds against fungi is not well-defined and would need to be investigated through dedicated studies.
The N-benzylaniline scaffold is a core structure in many compounds developed for medicinal chemistry applications. The biological activity of these molecules can be significantly tuned by the nature and position of substituents on the aromatic rings. For this compound, the key substituents are the chloro group on the aniline ring and the nitro group on the benzyl ring, both of which are electron-withdrawing and known to influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions.
Anticancer Activity and Cellular Pathway Modulation
The N-benzylaniline framework and related structures are present in various compounds investigated for their anticancer potential. For instance, derivatives of N-aryl-N'-arylmethylurea containing a substituted benzyl group have shown potent antiproliferative activity against several cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate). nih.gov Similarly, quantitative structure-activity relationship (QSAR) studies on aniline mustards have demonstrated a correlation between their chemical properties and antitumor activity against Walker 256 tumor and various leukemia cell lines. nih.govacs.org
Although direct data for this compound is limited, studies on related benzimidazole (B57391) derivatives carrying chloro and nitro substituents offer valuable insights. A series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives demonstrated significant anticancer activity against five different cell lines, with IC₅₀ values comparable to the standard drug paclitaxel. nih.gov In another study, a benzothiazole (B30560) derivative, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, which shares the chloro and nitrobenzyl components, was found to inhibit the proliferation of A431, A549, and H1299 cancer cells. This compound was shown to hinder cell migration and inhibit both the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation.
DNA Interaction Studies
The interaction with DNA is a primary mechanism for many anticancer agents. The planar aromatic rings and functional groups of this compound suggest a potential for such interactions. While direct DNA binding studies for this compound are not available, research on structurally similar molecules provides a basis for potential mechanisms. For example, 4-nitrobenzyl carbamates have been developed as prodrugs for DNA minor groove alkylating agents. researchgate.net These prodrugs are designed to be activated under specific biological conditions (e.g., by nitroreductase enzymes often found in hypoxic tumor environments) to release a DNA-damaging agent. researchgate.net This suggests that the nitrobenzyl moiety is a key component for targeting DNA. Furthermore, studies on polybenzamide-linked nitrogen mustards have also highlighted their design for targeting the DNA minor groove. acs.org
Modulation of Cellular Apoptosis Pathways
The induction of apoptosis, or programmed cell death, is a key goal of many cancer therapies. The functional groups on this compound may contribute to the modulation of apoptotic pathways. Research on a related compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, demonstrated apoptosis-promoting effects in A431 and A549 cancer cells.
In other studies, various quinone derivatives have been shown to induce apoptosis. tubitak.gov.tr The synthesis of certain apoptosis-inducing anthraquinone (B42736) analogs involves intermediates like (4-methoxyphenyl)(4-nitrophenyl)methanone, which contains the 4-nitrophenyl group. nih.gov The reduction of the nitro group to an amine is a key step in the synthesis of these biologically active molecules. nih.gov This highlights the role of the nitroaromatic moiety in designing compounds that can trigger cellular apoptosis.
Substituent Effects on Biological Activity
Studies on different classes of compounds provide a comparative view of substituent effects:
Electron-Withdrawing vs. Electron-Donating Groups: In a series of 1,3,4-thiadiazole-based anticancer compounds, derivatives with an electron-donating methoxy (B1213986) group showed higher activity than those with an electron-withdrawing nitro group. researchgate.net Conversely, in a series of N-aryl-N'-arylmethylurea derivatives, the introduction of electron-withdrawing fluorine atoms on the phenyl ring led to an increase in antiproliferative activity, while a compound with a nitro group exhibited weaker activity. nih.gov
Position and Type of Halogen: The placement of halogen atoms is critical. In a study of gefitinib-triazole derivatives, a compound featuring a 3-Chloro-4-fluorobenzyl group was synthesized and evaluated for its anticancer properties.
Nitro Group as a Bioactivatable Moiety: The nitro group is a key feature in prodrug strategies. Substituted 4-nitrobenzyl carbamates have been extensively studied as triggers for bioreductive drugs, designed to be activated by nitroreductase enzymes. researchgate.net A systematic study on these carbamates showed that electron-donating substituents on the benzyl ring could accelerate the fragmentation process following reduction, potentially improving the efficacy of the prodrug.
The following table summarizes the anticancer activity of various compounds structurally related to this compound, illustrating the effects of different substituents.
| Compound Class | Substituents | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Benzimidazole Derivative | 2-(4-chlorophenyl) | HCT116 (Colon) | 1.84 µg/mL | nih.gov |
| Benzimidazole Derivative | 2-(4-nitrophenyl) | HCT116 (Colon) | 10.28 µg/mL | nih.gov |
| N-aryl-N'-arylmethylurea | R1 = 4-fluoro | A549 (Lung) | 11.01 µM | nih.gov |
| N-aryl-N'-arylmethylurea | R1 = 2,4-difluoro | A549 (Lung) | 4.88 µM | nih.gov |
| N-aryl-N'-arylmethylurea | R1 = 4-nitro | A549 (Lung) | > 50 µM | nih.gov |
| Indolyl Heterocycle | N-ethyl, p-methoxyphenyl | HEPG2 (Liver) | 0.7 µmol/L | nih.govresearchgate.net |
| Indolyl Heterocycle | N-ethyl, p-chlorophenyl | HEPG2 (Liver) | 2.5 µmol/L | nih.govresearchgate.net |
This comparative data underscores the intricate role that specific substituents play in defining the anticancer potential of aniline-based compounds. While electron-withdrawing groups can enhance activity in some scaffolds, electron-donating groups may be more favorable in others. The specific combination of a 4-chloroaniline (B138754) and a 4-nitrobenzyl group in the target compound places it in a chemical space with significant, albeit unconfirmed, potential for biological activity.
Advanced Applications and Functional Material Research
Precursor in Medicinal Chemistry Development
4-Chloro-N-(4-nitrobenzyl)aniline serves as a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications. nih.gov The distinct electronic properties of its substituted aromatic rings and the reactivity of its amine and nitro groups allow for its use as a scaffold to generate diverse molecular architectures.
Research has demonstrated that derivatives of structurally similar compounds, such as substituted anilines and nitroaromatics, exhibit a wide range of biological activities. For instance, various benzylidene-4-nitroanilines have been synthesized and evaluated for their antimicrobial properties. mdpi.com These studies provide a basis for the exploration of derivatives of this compound for similar or enhanced pharmacological effects. The synthesis of novel N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives from related starting materials has yielded compounds with potent antibacterial and antifungal activity. researchgate.net This highlights the potential of using this compound as a precursor to develop new antimicrobial agents.
The following table summarizes the observed antimicrobial activities of some benzylidene-4-nitroaniline derivatives, indicating the potential for developing analogous compounds from this compound.
Table 1: Antimicrobial Activity of Selected Benzylidene-4-nitroaniline Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) |
|---|---|---|
| (E)-N-(4-methoxybenzylidene)-4-nitroaniline | Bacillus subtilis | 12 |
| Staphylococcus aureus | 11 | |
| Escherichia coli | 10 | |
| Aspergillus niger | 13 | |
| (E)-N-(4-chlorobenzylidene)-4-nitroaniline | Bacillus subtilis | 14 |
| Staphylococcus aureus | 13 | |
| Escherichia coli | 12 | |
| Aspergillus niger | 15 |
Data synthesized from related research findings. mdpi.com
Design and Development of Chemosensors
The development of chemosensors for the detection of specific analytes is a critical area of research. While specific chemosensors based on this compound are not extensively documented, the structural components of the molecule suggest its potential in this field. The nitroaromatic group is a well-known electrophore, and its reduction can be monitored electrochemically, forming the basis for sensor design.
For example, electrochemical sensors have been developed for the detection of 1-chloro-4-nitrobenzene, a compound that shares structural similarities with the nitrobenzyl portion of this compound. umass.edu These sensors often utilize nanostructured materials on electrode surfaces to enhance sensitivity and selectivity. The mechanism typically involves the electrochemical reduction of the nitro group. Given that this compound also possesses a reducible nitro group, it is plausible that it could be a target analyte for similar sensor systems or be used as a recognition element in the design of new chemosensors for other species.
Catalytic Applications and Mechanistic Investigations
While this compound is not typically used as a catalyst itself, it is a relevant substrate in studies of catalytic reactions, particularly in the hydrogenation of nitroaromatic compounds. The selective reduction of the nitro group to an amino group is a crucial transformation in the synthesis of many industrially important chemicals, including dyes, pharmaceuticals, and agrochemicals.
Research into the catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline provides insights into the types of catalytic systems that could be effective for the reduction of this compound. google.com Studies have explored the use of various catalysts, such as Raney Ni, often in the presence of promoters to enhance activity and selectivity. google.com Furthermore, cobalt nanoparticles supported on nitrogen-doped activated carbon have shown to be effective catalysts for the hydrogenation of 1-chloro-4-nitrobenzene. rsc.org The presence of nitrogen functionalities in the carbon support was found to enhance the catalytic activity. rsc.org Similarly, N,P-codoped activated carbon has been investigated as a metal-free catalyst for the hydrogenation of 1-chloro-4-nitrobenzene. acs.org These findings suggest that similar catalytic approaches could be employed for the selective reduction of the nitro group in this compound to yield the corresponding amino derivative, a potentially valuable intermediate for further chemical synthesis.
Incorporation into Polymer Systems
The bifunctional nature of this compound, with its reactive amine group and potential for further functionalization, makes it a candidate for incorporation into polymer structures. The aniline (B41778) moiety can be a monomer in polymerization reactions, leading to the formation of polyanilines, a class of conducting polymers.
The polymerization of aniline and its derivatives can be achieved through chemical or electrochemical oxidation. researchgate.net The properties of the resulting polymers, such as solubility and electrical conductivity, can be tuned by the nature of the substituents on the aniline ring. rdd.edu.iq The presence of the chloro and nitrobenzyl groups in this compound would be expected to influence the polymerization process and the final properties of the polymer.
Furthermore, the nitrobenzyl group is a known photolabile protecting group and has been utilized in polymer and materials science. acs.org Polymers containing o-nitrobenzyl groups can be designed to be photodegradable, allowing for the alteration of polymer properties upon irradiation. acs.orgacs.org This opens up possibilities for creating photoresponsive materials. For instance, o-nitrobenzyl derivatives have been used as cross-linkers for photodegradable hydrogels and in the side chains of copolymers for thin film patterning. acs.org The incorporation of the this compound moiety into a polymer backbone could therefore impart photoresponsive characteristics to the material.
Table 2: Examples of Polymer Types Derived from Aniline and Related Monomers
| Monomer Type | Polymerization Method | Resulting Polymer Type | Potential Properties |
|---|---|---|---|
| Aniline and its derivatives | Chemical or Electrochemical Oxidation | Polyanilines | Electrical conductivity, Environmental stability |
| Aniline with sulfur monochloride | Step-growth polymerization | Poly[N,N-(phenylamino)disulfides] | Thermal stability, Paramagnetism |
| ortho-Nitrobenzyl functionalized monomers | Ring-Opening Metathesis Polymerization (ROMP) | Photoresponsive gels | Photodegradability, Controlled release |
| ortho-Nitrobenzyl dithiol with diacrylates | Thiol-ene click polymerization | Photo-labile poly(β-thioester)s | Photo-degradation, Functional material applications |
This table provides a summary of polymer types that can be synthesized from aniline and nitrobenzyl-containing monomers, suggesting potential routes for the polymerization of this compound.
Electrochemical Sensing Mechanisms
The electrochemical properties of this compound are of interest for the development of electrochemical sensors. The molecule contains two electroactive moieties: the chloroaniline group and the nitrobenzyl group. The electrochemical behavior of 4-chloroaniline (B138754) has been studied, revealing that it can be oxidized at a glassy carbon electrode. researchgate.net The oxidation process can lead to the formation of reactive intermediates that can be used in subsequent chemical reactions or for the development of sensors. researchgate.net
The nitro group is also readily reduced electrochemically in a well-defined process. The electrochemical reduction of nitroaromatic compounds on various electrode surfaces is a widely studied phenomenon and forms the basis for the analytical determination of many nitro-containing compounds. The reduction can proceed through a hydroxylamine (B1172632) intermediate to the corresponding amine.
Therefore, an electrochemical sensor for this compound could be based on either its oxidation or reduction. A sensor based on the reduction of the nitro group would likely offer higher selectivity, as the reduction potential of the nitro group is generally in a region where fewer interferences from other organic molecules occur. The sensitivity of such a sensor could be enhanced by modifying the electrode surface with nanomaterials, such as carbon nanohorns or graphene oxide, which have been shown to improve the electrochemical response towards nitroaromatic compounds.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized various aspects of drug discovery and development. These computational tools can be applied to the study of this compound and its derivatives to accelerate the identification of new drug candidates.
AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used to perform virtual screening of libraries of virtual compounds derived from the this compound scaffold. This approach allows for the rapid and cost-effective identification of derivatives with a high probability of exhibiting a desired pharmacological activity.
Furthermore, AI can be employed in lead optimization by predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates. This helps in prioritizing the synthesis and experimental testing of compounds with the most promising drug-like properties. For instance, in silico studies, including molecular docking and molecular dynamics simulations, can be used to predict the binding interactions of this compound derivatives with specific biological targets, such as enzymes or receptors. This information is invaluable for the rational design of more potent and selective therapeutic agents. The integration of AI and ML with traditional medicinal chemistry approaches holds significant promise for unlocking the full therapeutic potential of compound classes like the derivatives of this compound.
Q & A
Q. What are the standard synthetic protocols for 4-Chloro-N-(4-nitrobenzyl)aniline, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via a Schiff base condensation reaction between 4-chloroaniline and 4-nitrobenzaldehyde. A common procedure involves refluxing equimolar amounts of the reactants in a polar aprotic solvent (e.g., ethanol or chloroform) under anhydrous conditions, often with molecular sieves (3 Å) to absorb water and drive the reaction to completion . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a solvent mixture (e.g., chloroform/hexane). Yield optimization (e.g., 62% in one protocol) depends on stoichiometry, solvent choice, and reaction time . For reproducibility, ensure rigorous exclusion of moisture and monitor reaction progress via TLC.
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Methodological Answer: Purity is assessed using HPLC or GC-MS, while structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm), the imine proton (δ ~8.3 ppm), and nitro group-associated carbons (δ ~150 ppm) .
- IR Spectroscopy : Stretching vibrations for C=N (1620–1640 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹) confirm the Schiff base and nitro groups .
- Elemental Analysis : Matches theoretical C, H, N, and Cl content to validate stoichiometry .
Advanced Research Questions
Q. What crystallographic techniques are used to resolve conformational variations in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, studies of related Schiff bases reveal dihedral angles between aromatic rings ranging from 19.68° to 45.54°, influenced by substituent electronic effects . Key steps include:
Q. How do researchers reconcile contradictory biological activity data for structurally similar Schiff bases?
Methodological Answer: Contradictions arise from assay variability or substituent effects. For example:
- Antimicrobial vs. Anticancer Activity : 4-Chloro-N-(furan-2-carbonyl)aniline shows antimicrobial properties, while 2-(4-methoxyphenyl)-1H-benzimidazole exhibits anticancer activity .
- Mitigation Strategies :
- Dose-Response Studies : Establish IC₅₀/EC₅₀ values across multiple cell lines or microbial strains.
- Computational Modeling : Use DFT or molecular docking to predict binding affinities to targets (e.g., DNA topoisomerase II for anticancer activity) .
- Comparative SAR : Tabulate substituent effects (e.g., electron-withdrawing nitro groups enhance antimicrobial activity) .
Q. What experimental and computational methods are employed to study the redox behavior of this compound?
Methodological Answer:
- Cyclic Voltammetry (CV) : Identify reduction peaks for the nitro group (e.g., −0.5 to −1.2 V vs. Ag/AgCl) and oxidation of the aniline moiety .
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gaps) and predict redox potentials .
- Controlled-Atmosphere Experiments : Conduct CV under inert gas (N₂/Ar) to avoid oxygen interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
